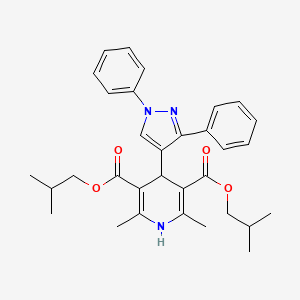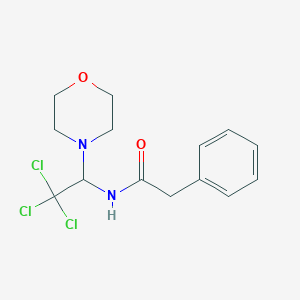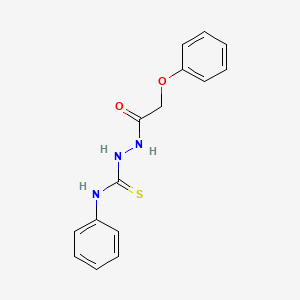![molecular formula C29H20F2O4 B11979315 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B11979315.png)
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H20F2O4 and a molecular weight of 470.477 g/mol . This compound is part of the chromenone family, known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in various substituted chromenone derivatives .
Applications De Recherche Scientifique
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 5,7-bis[(4-methylbenzyl)oxy]-2-phenyl-4H-chromen-4-one
- 7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one
Uniqueness
5,7-bis[(2-fluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is unique due to the presence of fluorine atoms in the benzyl groups, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H20F2O4 |
|---|---|
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
5,7-bis[(2-fluorophenyl)methoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C29H20F2O4/c30-23-12-6-4-10-20(23)17-33-22-14-27(34-18-21-11-5-7-13-24(21)31)29-25(32)16-26(35-28(29)15-22)19-8-2-1-3-9-19/h1-16H,17-18H2 |
Clé InChI |
YQVAFXMLJFGLBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=CC=C4F)OCC5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}butanamide](/img/structure/B11979239.png)
![Ethyl 3-(4-bromophenyl)-7-(4-chlorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11979241.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11979246.png)
![3-[(2-hydroxybenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11979247.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979255.png)
![[2-(4-Chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11979262.png)



![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11979294.png)
![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]benzamide](/img/structure/B11979298.png)
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]octanamide](/img/structure/B11979304.png)
![2-((E)-{[(4-benzyl-1-piperazinyl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11979308.png)
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11979312.png)
